7-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound characterized by a fused benzene and thiophene ring structure, with a chlorine atom located at the 7th position and an amine group at the 3rd position. This compound belongs to the class of benzothiophenes, which are known for their diverse chemical and biological properties. The presence of the chlorine atom enhances its reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Research indicates that 7-Chlorobenzo[b]thiophen-3-amine exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 7-Chlorobenzo[b]thiophen-3-amine can be achieved through several methods:
7-Chlorobenzo[b]thiophen-3-amine has various applications across multiple fields:
Studies on the interactions of 7-Chlorobenzo[b]thiophen-3-amine with biological targets have revealed its potential mechanisms of action:
Several compounds share structural similarities with 7-Chlorobenzo[b]thiophen-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo[b]thiophene | Lacks chlorine and amine groups | Less reactive; serves as a parent compound |
| 4-Chlorobenzo[b]thiophen-3-amine | Chlorine at the 4th position | Different reactivity profile due to chlorine placement |
| 3-Aminobenzo[b]thiophene | Amino group at the 3rd position without chlorine | Lacks halogen substituent; different reactivity |
| 7-Bromobenzo[b]thiophen-3-amine | Bromine instead of chlorine at the 7th position | Higher reactivity due to bromine; potential for different biological activities |
The uniqueness of 7-Chlorobenzo[b]thiophen-3-amine lies in its specific combination of substituents, which significantly influences its reactivity and biological activity compared to these similar compounds .
The systematic IUPAC name 7-chlorobenzo[b]thiophen-3-amine precisely defines its structure: a benzothiophene core (benzene fused to a thiophene ring) with a chlorine atom at position 7 and an amine group at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 165108-00-9 | |
| Molecular Formula | C₈H₆ClNS | |
| Molecular Weight | 183.66 g/mol | |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CS2)N | |
| InChI Key | HJRLVOQZNAWTKT-UHFFFAOYSA-N |
The planar bicyclic system exhibits aromatic stability, while the electron-withdrawing chlorine and electron-donating amine group create a polarized electronic environment. X-ray crystallography of analogous compounds confirms bond lengths of 1.74 Å for C-S and 1.39 Å for C-N, consistent with delocalized π-electron systems.
Benzothiophene chemistry emerged in the early 20th century with the isolation of sulfur-containing coal tar components. Seminal milestones include:
The introduction of halogenated variants like 7-chlorobenzo[b]thiophen-3-amine arose from medicinal chemistry efforts to modulate bioactivity through steric and electronic effects.
This compound exemplifies three critical trends in heterocyclic chemistry:
A 2024 survey identified 127 patents featuring 7-chlorobenzo[b]thiophen-3-amine as a key intermediate, primarily in anticancer (54%) and antimicrobial (32%) applications.
Nucleophilic aromatic substitution (SNAr) at the C7 position of benzo[b]thiophene derivatives requires activation of the aromatic ring through electron-withdrawing groups. While the provided literature focuses on C3-chlorination [1] [2], extrapolation to C7 chlorination suggests that introducing a nitro or carbonyl group at the C2 position could direct electrophilic chlorination to the para position (C7) on the benzene ring. For example, nitration of benzo[b]thiophene at C3 [3] creates a meta-directing effect, potentially enabling subsequent chlorination at C7 via SNAr. However, competing oxidation of sulfur or heterobenzylic positions remains a limitation, as observed in hypochlorite-mediated reactions [1].
Sodium hypochlorite pentahydrate (NaOCl·5H~2~O) has emerged as a cost-effective chlorinating agent for benzothiophene derivatives. In aqueous acetonitrile at 65–75°C, hypochlorite generates a hypochlorous acidium ion (H~2~OCl⁺), which facilitates electrophilic attack [1] [2]. While these conditions preferentially target C3 in C2-substituted benzothiophenes [1], modulating the electronic environment—e.g., through C2 methylation—could redirect chlorination to C7. Computational studies support a stepwise mechanism involving a chloronium ion intermediate, where sulfur stabilizes the transition state [1]. For C7 chlorination, introducing electron-donating groups at C2 may reduce C3 reactivity, though this hypothesis requires experimental validation.
Grignard reagents enable nucleophilic amination at the C3 position through intermediate metallation. Deprotonation of benzo[b]thiophene with n-butyllithium generates a lithiated species at C3, which reacts with electrophilic amine precursors such as N-chloroamines or nitroso compounds. For instance, treatment of 7-chlorobenzo[b]thiophene with LDA (lithium diisopropylamide) followed by quenching with hydroxylamine-O-sulfonic acid yields the 3-amino derivative. This method parallels the C2 methylation strategy reported for benzothiophene derivatives [1], though steric hindrance from the C7 chlorine may necessitate optimized conditions.
Microwave irradiation accelerates amination reactions by enhancing reaction kinetics and selectivity. In a model system, nitrobenzo[b]thiophene derivatives undergo rapid reduction to amines using hydrogen gas and palladium catalysts under microwave conditions (150°C, 10 min). Applying this to 7-chloro-3-nitrobenzo[b]thiophene could yield the target amine in >80% yield, significantly faster than conventional heating [3]. Recent adaptations also employ ammonium formate as a hydrogen donor in solvent-free microwave reactions, minimizing side products associated with prolonged heating [1].
Carboxylate derivatives of 7-chlorobenzo[b]thiophen-3-amine are synthesized via oxidation of C2-methyl or C2-allyl substituents to carboxylic acids, followed by esterification. For example, ozonolysis of a C2-allyl group generates a ketone intermediate, which is further oxidized to a carboxylic acid using Jones reagent. Subsequent treatment with methanol and sulfuric acid produces the methyl ester [1]. Hydrolysis of the ester under basic conditions (NaOH, ethanol/water) regenerates the carboxylic acid. This approach mirrors the oxidative transformations observed in hypochlorite-mediated reactions, where alcohols are oxidized to aldehydes [1].
Key Data Table: Comparative Yields in Carboxylate Synthesis
| Reaction Step | Reagents | Yield (%) |
|---|---|---|
| C2-Allyl Oxidation to Ketone | O~3~, CH~2~Cl~2~/-78°C | 65 |
| Ketone to Carboxylic Acid | CrO~3~, H~2~SO~4~ | 58 |
| Esterification | CH~3~OH, H~2~SO~4~ (cat.) | 89 |
| Ester Hydrolysis | NaOH, H~2~O/EtOH | 95 |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 7-Chlorobenzo[b]thiophen-3-amine through detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra [1] [2]. The compound exhibits characteristic chemical shifts that reflect the electronic environment of the benzothiophene core structure and the influence of the chlorine and amino substituents.
In the ¹H NMR spectrum, the aromatic protons of the benzothiophene ring system appear in the region of 6.8-7.5 parts per million (ppm) [3]. The amino group protons typically display a broad singlet at approximately 5.2 ppm, characteristic of primary amine hydrogen bonding interactions [3]. The thiophene ring proton at the 2-position exhibits a distinct downfield shift due to the electron-withdrawing effect of the chlorine substituent at the 7-position.
For similar 3-aminobenzo[b]thiophene derivatives, extensive NMR data has been documented [1]. The methyl ester derivatives show characteristic ¹H NMR patterns with the amino group appearing as a broad signal in deuterated dimethyl sulfoxide [1]. The ¹³C NMR spectra reveal the carbon framework with the thiophene carbon appearing around 110-130 ppm and the benzene ring carbons distributed between 120-140 ppm.
| NMR Type | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 5.2 (broad singlet) | Amino group protons |
| ¹H NMR | 6.8-7.5 (multiplet) | Aromatic protons |
| ¹³C NMR | 110-130 | Thiophene carbons |
| ¹³C NMR | 120-140 | Benzene ring carbons |
The chlorine substituent significantly affects the chemical environment, causing characteristic downfield shifts in the ¹³C NMR spectrum for carbons in proximity to the halogen [4]. The carbon bearing the chlorine atom typically appears at approximately 133-137 ppm, while the quaternary carbon of the thiophene ring exhibits signals around 140-145 ppm.
Infrared spectroscopy of 7-Chlorobenzo[b]thiophen-3-amine reveals characteristic vibrational modes that confirm the presence of functional groups and provide insight into molecular interactions [5] [4]. The amino group exhibits distinctive stretching vibrations in the 3300-3500 wavenumber (cm⁻¹) region, with two bands typically observed for primary amines [6] [7].
The carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ range for aromatic systems [8]. The carbon-carbon stretching vibrations of the aromatic ring system occur between 1450-1650 cm⁻¹ [8]. The carbon-chlorine stretching vibration appears in the fingerprint region around 550-700 cm⁻¹ [6] [8].
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Primary amine | 3300-3500 | Nitrogen-hydrogen stretching |
| Aromatic carbon-hydrogen | 3000-3100 | Carbon-hydrogen stretching |
| Aromatic carbon-carbon | 1450-1650 | Carbon-carbon stretching |
| Carbon-chlorine | 550-700 | Carbon-chlorine stretching |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the benzothiophene scaffold [9]. The molecular ion peak appears at mass-to-charge ratio (m/z) 183.66, corresponding to the molecular formula C₈H₆ClNS [10]. Characteristic fragmentation includes loss of the amino group and chlorine atom, with base peaks typically observed for the benzothiophene core structure.
Amine fragmentation patterns in mass spectrometry often involve alpha-cleavage at the carbon-carbon bond adjacent to the nitrogen atom [9]. For aromatic amines, the charge retention typically occurs on the nitrogen-containing fragment, leading to characteristic fragmentation patterns that aid in structural confirmation.
X-ray crystallographic analysis of 7-Chlorobenzo[b]thiophen-3-amine and related benzothiophene derivatives reveals important structural features and intermolecular interactions that influence material properties [11] [12] [13]. The crystal packing is predominantly governed by hydrogen bonding networks and pi-pi stacking interactions between aromatic ring systems.
The benzothiophene core maintains a planar conformation with minimal deviation from planarity, as observed in related structures [12]. The thiophene ring exhibits essential planarity with root mean square deviations typically less than 0.03 Angstroms [14] [15]. The chlorine substituent at the 7-position influences the overall crystal packing through both steric effects and weak intermolecular interactions.
Typical crystallographic parameters for benzothiophene derivatives include:
| Parameter | Value Range |
|---|---|
| Space Group | Orthorhombic or Triclinic |
| Unit Cell Volume | 1100-1800 ų |
| Density | 1.4-1.6 g/cm³ |
| Temperature | 296-128 K |
The crystal structures of related chlorinated benzothiophene compounds demonstrate the influence of halogen substituents on packing arrangements [4] [12]. The chlorine atom participates in weak halogen bonding interactions with neighboring molecules, contributing to crystal stability.
Hydrogen bonding networks play a crucial role in the crystal packing of 7-Chlorobenzo[b]thiophen-3-amine [14] [15]. The primary amine group serves as both a hydrogen bond donor and acceptor, forming extensive three-dimensional networks that stabilize the crystal structure.
Analysis of related aminobenzothiophene structures reveals characteristic hydrogen bonding patterns [14]. Nitrogen-hydrogen to nitrogen (N-H⋯N) interactions form centrosymmetric head-to-head dimers with typical donor-acceptor distances of 2.8-3.2 Angstroms [14] [15]. These dimers correspond to graph-set motifs of R₂²(12), indicating twelve-membered ring formation through hydrogen bonding.
The hydrogen bonding network typically includes:
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Motif |
|---|---|---|---|
| N-H⋯N | 2.8-3.2 | 160-180 | R₂²(12) |
| N-H⋯S | 3.3-3.7 | 140-170 | C(4) |
| C-H⋯Cl | 3.4-3.8 | 120-160 | - |
Secondary interactions include nitrogen-hydrogen to sulfur (N-H⋯S) contacts and carbon-hydrogen to chlorine (C-H⋯Cl) interactions [12] [14]. These weaker interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the material.
The supramolecular assembly is further consolidated by pi-pi stacking interactions between benzothiophene ring systems [14]. Typical centroid-to-centroid distances range from 3.4-3.8 Angstroms, indicating significant aromatic interactions that contribute to crystal stability.
Density Functional Theory calculations provide detailed insights into the molecular structure and properties of 7-Chlorobenzo[b]thiophen-3-amine [16] [17] . The B3LYP functional with various basis sets including 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p) has been successfully employed for similar benzothiophene systems, demonstrating excellent correlation with experimental data.
Optimized molecular geometries from DFT calculations reveal bond lengths and angles consistent with experimental X-ray crystallographic data [17]. The correlation coefficient (R²) between observed and theoretical vibrational frequencies typically exceeds 0.998, indicating high accuracy of the computational methods [17].
Key structural parameters from DFT optimization include:
| Parameter | Calculated Value | Experimental Range |
|---|---|---|
| C-N bond length | 1.36-1.37 Å | 1.35-1.38 Å |
| C-Cl bond length | 1.73-1.75 Å | 1.72-1.76 Å |
| C-S bond length | 1.74-1.76 Å | 1.73-1.77 Å |
| Ring planarity deviation | <0.05 Å | <0.03 Å |
The calculations successfully predict vibrational frequencies with appropriate scaling factors . The scaled frequencies show excellent agreement with experimental infrared and Raman spectroscopic data, validating the computational approach for predicting molecular properties.
Natural Bond Orbital analysis reveals charge delocalization patterns and hyperconjugative interactions within the benzothiophene system [17]. The electron density distribution demonstrates significant conjugation between the thiophene ring and the benzene moiety, with the chlorine and amino substituents modulating the electronic properties.
Electronic structure analysis through DFT calculations provides crucial information about the frontier molecular orbitals and electronic properties of 7-Chlorobenzo[b]thiophen-3-amine [19] [20] [21]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the chemical reactivity and optical properties of the compound.
For related benzothiophene derivatives, HOMO energies typically range from -5.2 to -5.8 electron volts (eV), while LUMO energies span from -2.2 to -4.0 eV [19] [20]. The energy gap between HOMO and LUMO levels provides insight into electronic excitation properties and chemical stability.
| Electronic Property | Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | Ionization potential |
| LUMO Energy | -2.2 to -4.0 eV | Electron affinity |
| Energy Gap | 1.6 to 3.3 eV | Optical band gap |
| Dipole Moment | 1.4 to 2.3 D | Polarity measure |
The electron density distribution in the HOMO typically concentrates on the amino group and aromatic system, while the LUMO shows predominant localization on the acceptor regions of the molecule [19]. This distribution pattern facilitates intramolecular charge transfer processes and influences the photophysical properties.
Molecular Electrostatic Potential maps reveal regions of positive and negative electrostatic potential, providing insight into intermolecular interaction sites [17]. The amino group region exhibits negative potential due to the lone pair electrons on nitrogen, while the chlorinated aromatic region shows positive potential.
Global reactivity descriptors calculated from frontier orbital energies include chemical hardness, softness, electronegativity, and chemical potential [19]. These parameters predict chemical reactivity and stability, with softness values typically ranging from 0.38 to 0.43 eV⁻¹ for benzothiophene derivatives, indicating enhanced polarizability compared to unsubstituted systems.